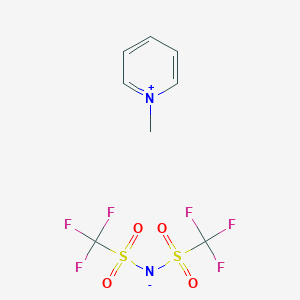

Methylpyridinium bis(trifluoromethyl sulfonyl)amide

CAS No.:

Cat. No.: VC16784809

Molecular Formula: C8H8F6N2O4S2

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F6N2O4S2 |

|---|---|

| Molecular Weight | 374.3 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;1-methylpyridin-1-ium |

| Standard InChI | InChI=1S/C6H8N.C2F6NO4S2/c1-7-5-3-2-4-6-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-6H,1H3;/q+1;-1 |

| Standard InChI Key | VBNBBEPGIRSZII-UHFFFAOYSA-N |

| Canonical SMILES | C[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Introduction

Molecular Structure and Synthesis

Chemical Composition and Nomenclature

Methylpyridinium bis(trifluoromethylsulfonyl)amide consists of a methyl-substituted pyridinium cation and the bis(trifluoromethylsulfonyl)imide anion (chemical formula: C₈H₁₁F₆N₂O₄S₂). The cation’s structure features a pyridinium ring with a methyl group attached to one of the nitrogen-adjacent positions (typically the 2- or 4-position), while the anion comprises two trifluoromethylsulfonyl groups bonded to a central nitrogen atom . This asymmetry in cation substitution influences intermolecular interactions, thereby modulating properties such as viscosity and conductivity.

Synthetic Pathways

Synthesis typically involves a two-step process:

-

Quaternization of Pyridine: Methylpyridine reacts with a methylating agent (e.g., methyl iodide) under controlled conditions to form the methylpyridinium cation.

-

Anion Exchange: The halide counterion is replaced with bis(trifluoromethylsulfonyl)imide via metathesis with lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) in aqueous or organic solvents .

Purification steps, including repeated washing and vacuum drying, are critical to achieving high ionic purity, as residual halides or solvents can drastically alter thermophysical behavior .

Thermophysical Properties

Density and Molar Volume

Density measurements for structurally similar ionic liquids, such as 1-butyl-2-methylpyridinium Tf₂N⁻ and 1-butyl-4-methylpyridinium Tf₂N⁻, reveal a linear decrease with increasing temperature. For example, at 278.15 K, 1-butyl-2-methylpyridinium Tf₂N⁻ exhibits a density of 1.4455 g·cm⁻³, decreasing to 1.3902 g·cm⁻³ at 338.15 K . The methylpyridinium analog is expected to follow this trend, albeit with slightly lower densities due to reduced alkyl chain length. Molar volumes, calculated using experimental density data, provide insights into free volume and packing efficiency, which correlate with transport properties like ionic conductivity .

Viscosity and Ionic Conductivity

Dynamic viscosity (η) and conductivity (κ) are inversely related, as evidenced by studies on butyl-substituted derivatives. For 1-butyl-2-methylpyridinium Tf₂N⁻, η decreases from 35.1 mPa·s at 278.15 K to 9.25 mPa·s at 338.15 K, while κ increases from 0.355 mS·cm⁻¹ to 9.25 mS·cm⁻¹ over the same range . The methylpyridinium variant likely exhibits higher conductivity due to reduced cation size and weaker van der Waals interactions, though experimental validation is needed.

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) of butyl-substituted analogs shows glass transition temperatures (Tg) near 200 K and decomposition temperatures (Td) exceeding 400 K, indicating robust thermal stability . Methylpyridinium Tf₂N⁻ is anticipated to display similar stability, with Tg and Td values marginally lower due to decreased cation bulk. Melting points for these ionic liquids are often subambient, rendering them liquid at room temperature—a property critical for applications in electrochemical devices.

Structural Isomerism and Property Modulation

Positional Isomer Effects

The position of the methyl group on the pyridinium ring profoundly impacts physicochemical properties. For instance, 1-butyl-2-methylpyridinium Tf₂N⁻ demonstrates higher density (1.4455 g·cm⁻³ at 278.15 K) compared to its 4-methyl isomer (1.4307 g·cm⁻³) . This discrepancy arises from differences in cation-anion packing efficiency: the 2-methyl isomer’s proximal substituent creates a more compact structure, whereas the 4-methyl isomer’s distal substitution allows for greater free volume. Similar trends are expected in methylpyridinium Tf₂N⁻, where isomerism could be exploited to tailor properties for specific applications.

Free Volume and Transport Properties

Free volume, calculated using the empirical equation , where is molar mass and is density, influences ionic mobility. Butyl-substituted isomers exhibit free volumes ranging from 218.75 cm³·mol⁻¹ (2-methyl) to 220.56 cm³·mol⁻¹ (4-methyl) at 283.15 K . Methylpyridinium Tf₂N⁻, with its shorter alkyl chain, likely possesses even larger free volumes, enhancing conductivity but potentially reducing thermal stability.

Applications in Advanced Technologies

Electrochemical Devices

The high ionic conductivity and wide electrochemical window (~4–5 V) of Tf₂N⁻-based ionic liquids make them ideal electrolytes for lithium-ion batteries and supercapacitors . Methylpyridinium Tf₂N⁻’s low viscosity could further improve charge-discharge rates, though compatibility with electrode materials must be verified.

Gas Separation and Carbon Capture

Ionic liquids with low surface tension and high CO₂ solubility are promising for post-combustion carbon capture. Surface tension measurements for butyl-substituted analogs (~33–34 mN·m⁻¹ at 298.15 K) suggest methylpyridinium Tf₂N⁻ may exhibit even lower values, enhancing gas absorption kinetics.

Lubricants and Heat Transfer Fluids

The combination of low volatility, high thermal stability, and moderate viscosity positions methylpyridinium Tf₂N⁻ as a candidate for high-temperature lubricants. Its isobaric heat capacity (~375 J·K⁻¹·mol⁻¹ for butyl analogs) indicates efficient heat dissipation, beneficial in thermal management systems.

Challenges and Future Directions

While methylpyridinium bis(trifluoromethylsulfonyl)amide holds immense potential, several challenges must be addressed:

-

Synthesis Scalability: Current metathesis routes require optimization for industrial-scale production.

-

Toxicity and Environmental Impact: The ecological footprint of Tf₂N⁻-based ionic liquids remains understudied, necessitating lifecycle assessments.

-

Structure-Property Databases: Systematic studies on methyl-substituted variants are needed to complement existing data on butyl analogs.

Future research should prioritize high-throughput screening of cation-anion combinations, molecular dynamics simulations to predict properties, and pilot-scale testing in real-world applications. Collaborative efforts between academia and industry will be essential to translate laboratory findings into commercial technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume